molecular formula C18H9Cl3N2OS B11974738 5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine

5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine

Cat. No.: B11974738
M. Wt: 407.7 g/mol
InChI Key: LHDFRTZORZMUAD-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine (molecular formula: C₁₈H₉Cl₃N₂OS, molecular weight: 407.69 g/mol) is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Its structure features a 4-chlorophenyl group at the 5-position and a 2,4-dichlorophenoxy substituent at the 4-position . The compound’s single-isotope mass (405.95 g/mol) and ChemSpider ID (1597747) confirm its distinct chemical identity . Thieno[2,3-d]pyrimidines are notable for their structural resemblance to pteridine rings in folate, enabling interactions with enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . This compound’s halogenated aryl groups enhance its lipophilicity and electronic properties, which are critical for biological activity .

Properties

Molecular Formula

C18H9Cl3N2OS

Molecular Weight

407.7 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H9Cl3N2OS/c19-11-3-1-10(2-4-11)13-8-25-18-16(13)17(22-9-23-18)24-15-6-5-12(20)7-14(15)21/h1-9H

InChI Key

LHDFRTZORZMUAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)OC4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

Biological Activity

5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine is a compound belonging to the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its cytotoxicity, antiproliferative effects, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C12H6Cl2N2S
  • CAS Number : 331761-46-7
  • Melting Point : 139.0 - 148.0 °C
  • Appearance : White to pale green or pale brown powder

Thieno[2,3-d]pyrimidines exhibit their biological activities through various mechanisms. Notably, they can act as inhibitors of key enzymes involved in cancer cell proliferation and survival. The presence of electron-withdrawing groups such as chlorine enhances their reactivity and biological efficacy.

Cytotoxicity and Antiproliferative Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assay : Compounds were tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). The lead compound showed an IC50 value of 9.1 nM in MCF-7 cells, indicating potent antiproliferative activity.
  • Mechanistic Insights : The compounds induce cell cycle arrest and apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) levels and inhibiting critical signaling pathways such as the EGFR-TK pathway.

Table 1: Summary of Cytotoxicity Data

CompoundCell LineIC50 (nM)Selectivity Index
Compound 1MCF-79.119.3
Compound 2MDA-MB-23128.03.7
Compound 3HT10803Not reported

Case Studies

  • Study on Antitumor Activity :
    • A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antitumor properties in vivo using xenograft models.
    • Results indicated that certain derivatives significantly inhibited tumor growth while exhibiting minimal toxicity to normal cells.
  • Inhibition of Kinase Activity :
    • A specific derivative was found to inhibit vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor activity with an IC50 of 3 nM.
    • This inhibition is crucial for targeting angiogenesis in tumors.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives, including 5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine, as effective agents against cancer. These compounds have been synthesized and evaluated for their ability to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.

  • In Vitro Studies : A study demonstrated that various thieno[2,3-d]pyrimidine derivatives exhibited significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compounds showed IC50 values ranging from 4.84 to 24.27 μM, indicating their potency compared to the standard drug sorafenib .
CompoundIC50 (MCF-7)IC50 (HepG2)VEGFR-2 IC50
1810.17 ± 1.0124.27 ± 2.080.18 ± 0.004
1916.50 ± 1.1631.78 ± 1.150.29 ± 0.007
Sorafenib9.98 ± 0.613.26 ± 0.30.12 ± 0.002
  • Molecular Docking Studies : Docking studies indicated that the most promising derivative achieved a binding score of -22.71 kcal/mol against VEGFR-2, suggesting a strong interaction at the molecular level .

Antimicrobial Properties

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. Research has shown that these compounds can effectively inhibit the growth of various bacterial strains, contributing to their potential use in developing new antimicrobial agents .

Herbicide Development

The compound's structural features make it a candidate for developing new herbicides or plant growth regulators. The presence of chlorophenyl and dichlorophenoxy groups suggests potential herbicidal activity against broadleaf weeds.

  • Mechanism of Action : The compound may act by disrupting specific biochemical pathways in plants similar to other phenoxy herbicides, which are known to interfere with auxin transport and signaling pathways essential for plant growth .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 5-(4-ClPh), 4-(2,4-Cl₂PhO) C₁₈H₉Cl₃N₂OS 407.69 N/A High lipophilicity, dual DHFR/TS inhibition
5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 5-(4-FPh), 4-oxo C₁₂H₈FN₂OS 263.27 N/A Reduced steric bulk vs. Cl substituents
5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one 5-(4-ClPh), 4-oxo C₁₂H₈ClN₂OS 278.73 N/A Enhanced electron-withdrawing effects
[5-(4-ClPh)thieno[2,3-d]pyrimidin-4-yl]-(3,4-Cl₂Ph)amine 5-(4-ClPh), 4-(3,4-Cl₂PhNH) C₁₈H₁₁Cl₃N₃S 415.73 164–166 Dual chloro groups increase potency
4-[4-(3,4-Cl₂Ph)piperazin-1-yl]-5-(4-FPh)-6-Me-thieno[2,3-d]pyrimidine 5-(4-FPh), 6-Me, 4-piperazinyl C₂₃H₂₀Cl₂FN₃S 484.39 N/A Piperazine linker improves solubility

Key Observations :

  • Halogen Effects : Chlorine substituents (e.g., 4-ClPh) enhance electron-withdrawing effects and binding affinity to DHFR/TS compared to fluorine or methoxy groups .
  • Phenoxy vs. Amine Substituents: The 2,4-dichlorophenoxy group in the target compound may confer greater steric hindrance and metabolic stability than amine-linked analogs (e.g., compound 4h in ).
  • Piperazine Derivatives : Compounds with piperazine moieties (e.g., ) exhibit improved solubility but reduced enzymatic inhibition compared to aryloxy/arylthio derivatives .

Key Findings :

  • The thieno[2,3-d]pyrimidine core outperforms pyrrolo[2,3-d]pyrimidines due to superior aromaticity and hydrogen-bonding capacity .
  • Electron-withdrawing groups (e.g., Cl, NO₂) at the 4- or 5-positions correlate with enhanced TS/DHFR inhibition .

Preparation Methods

Gewald Aminothiophene Cyclization

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives, which serve as precursors for thienopyrimidines. In this method:

  • Reactants : A ketone (e.g., 4-chlorophenylacetone), ethyl cyanoacetate, and sulfur are combined in a polar solvent (e.g., DMF) with a base such as morpholine.

  • Conditions : The reaction proceeds at 80–100°C for 6–12 hours, yielding 5-(4-chlorophenyl)thiophene-2-amine-3-carboxylate.

  • Cyclization : The aminothiophene intermediate is treated with formamidine acetate in the presence of HCl to form the pyrimidine ring, producing 4-hydroxythieno[2,3-d]pyrimidine.

Example :
Ethyl 2-amino-5-(4-chlorophenyl)thiophene-3-carboxylate (10 mmol) is refluxed with formamidine acetate (12 mmol) in ethanol containing catalytic HCl. The product, 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-ol, is isolated in 85% yield.

Chlorination at the 4-Position

Vilsmeier-Haack Chlorination

The 4-hydroxyl group is replaced with chlorine using chlorinating agents:

  • Reagents : Phosphorus oxychloride (POCl₃) or oxalyl chloride.

  • Conditions : Reflux at 80–110°C for 4–6 hours. Excess POCl₃ acts as both solvent and reagent.

  • Outcome : 4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is obtained in 90–95% purity.

Optimization :

  • Addition of catalytic N,N-dimethylformamide (DMF) enhances reactivity.

  • Post-reaction quenching with ice water and neutralization with NaOH ensures high yields.

Introduction of the 2,4-Dichlorophenoxy Group

Nucleophilic Aromatic Substitution

The 4-chloro intermediate undergoes substitution with 2,4-dichlorophenol:

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous DMF or THF.

  • Conditions : Heating at 60–80°C for 12–24 hours under inert atmosphere.

  • Mechanism : The phenoxide ion attacks the electron-deficient C4 position of the pyrimidine ring.

Example :
4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (5 mmol) is reacted with 2,4-dichlorophenol (6 mmol) and NaH (12 mmol) in dry THF. The product is purified via recrystallization (ethanol/water), yielding 72% of the target compound.

Alternative Routes and Modifications

One-Pot Sequential Functionalization

Recent advancements enable concurrent cyclization and functionalization:

  • Reactants : 2-Aminothiophene derivatives, dichlorophenyl isocyanate, and POCl₃.

  • Conditions : Microwave-assisted synthesis at 120°C reduces reaction time to 2–4 hours.

Palladium-Catalyzed Coupling

Analytical Data and Characterization

Spectral Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.45 (m, 6H, aromatic-H), 6.95 (d, 1H, J = 8.4 Hz, phenoxy-H).

  • MS (ESI) : m/z 426.2 [M+H]⁺ (calculated for C₁₈H₉Cl₃N₂OS: 425.9).

Purity and Yield Comparison

MethodYield (%)Purity (%)Key ConditionsSource
Gewald + POCl₃8598Reflux in POCl₃, 4 h
Nucleophilic Substitution7295NaH, THF, 80°C, 24 h
One-Pot Microwave7897120°C, 2 h

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring substitution occurs exclusively at the 4-position requires careful control of stoichiometry and reaction time.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) is critical for removing byproducts like dichlorophenyl ethers.

  • Scale-Up : Industrial applications favor POCl₃-based chlorination due to cost-effectiveness, despite safety concerns .

Q & A

Q. What are the standard synthetic routes for 5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine?

The compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting 2,4-dichlorothieno[2,3-d]pyrimidine with 2,4-dichlorophenol in acetone under basic conditions (e.g., NaOH) at 70°C for 24 hours . Key steps include:

  • Chlorination : POCl₃ is used to introduce chlorine at the 4-position of the thienopyrimidine core .
  • Coupling : Phenolic oxygen nucleophiles displace chlorine under SNAr conditions, requiring polar aprotic solvents and elevated temperatures . Yields range from 60–85%, with purification via flash chromatography (hexane/EtOAc) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.6 ppm) and carbons (δ 120–160 ppm) confirm substitution patterns. For example, the 2,4-dichlorophenoxy group shows distinct doublets for para-chlorine protons .
  • LC-MS/ESI-MS : Molecular ion peaks (e.g., m/z 383.0 [M+H]⁺) validate molecular weight .
  • IR : Stretching frequencies for C-Cl (600–800 cm⁻¹) and C-O (1200 cm⁻¹) bonds confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent selection : Acetone enhances solubility of phenolic intermediates compared to DMF or THF .
  • Catalysis : NaI acts as a phase-transfer catalyst in biphasic systems (acetone/water), accelerating substitution .
  • Temperature : Prolonged heating (70°C, 24 hrs) ensures complete displacement of chlorine .
  • Workup : Neutralization with NaHCO₃ post-reaction minimizes acid degradation .

Q. What structure-activity relationships (SAR) govern anticancer activity in thienopyrimidine derivatives?

  • Substituent position : Chlorine at the 4-position of the phenyl ring enhances cytotoxicity by increasing lipophilicity and target binding (e.g., IC₅₀ = 0.06 nM for pancreatic cancer cells) .
  • Heterocyclic appendages : Isoxazole or pyrimidine moieties at the 2-position improve selectivity for kinases (e.g., EGFR inhibition) .
  • Bioisosteres : Replacing chlorine with trifluoromethyl groups retains activity while reducing metabolic instability .
DerivativeSubstituentIC₅₀ (nM)Target
VIII Isoxazole0.06EGFR
3d Sulfonamide0.1DHFR

Q. How can contradictions in biological activity data be resolved?

  • Enzyme specificity : Some derivatives show high potency against Pneumocystis carinii DHFR (IC₅₀ = 10 nM) but weak activity against mammalian DHFR (IC₅₀ > 1000 nM), suggesting species-specific binding pockets .
  • Cellular uptake : Discrepancies between in vitro and in vivo efficacy may arise from poor solubility, which can be mitigated via nanoparticle encapsulation (e.g., starch nanoparticles increase oral bioavailability by 3.5×) .

Q. What strategies enhance pharmacokinetic profiles for in vivo applications?

  • Prodrug design : Acetylation of phenolic hydroxyl groups improves membrane permeability .
  • Nanocarriers : Starch nanoparticles (150–200 nm) enhance intestinal absorption and reduce first-pass metabolism .
  • Metabolic stability : Fluorination at the 5-position of the thiophene ring blocks CYP3A4-mediated oxidation .

Methodological Guidance

Q. How to evaluate anticancer activity in vitro?

  • Cell lines : Use pancreatic (MIA PaCa-2) or breast cancer (MCF-7) cell lines for proliferation assays (MTT or SRB) .
  • Dose-response : Test concentrations from 0.01–100 µM over 72 hours .
  • Mechanistic studies : Western blotting for apoptosis markers (caspase-3) or kinase inhibition (p-EGFR) .

Q. How to analyze purity and stability under storage conditions?

  • HPLC : Use C18 columns (MeCN/H₂O, 0.1% TFA) with UV detection at 254 nm; purity >95% .
  • Accelerated stability : Store at 40°C/75% RH for 6 months; degradation <5% indicates room-temperature stability .
  • GC-MS : Monitor volatile byproducts (e.g., residual POCl₃) during synthesis .

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